Methyl 4-(methylamino)-4-oxobutyrate
Description
Methyl 4-(methylamino)-4-oxobutyrate is a methyl ester derivative featuring a methylamino substituent at the 4-position of the oxobutyrate backbone. Its structure combines ester and amide functionalities, making it relevant in synthetic organic chemistry and pharmaceutical intermediates.
Structure
2D Structure
Properties
CAS No. |
68758-86-1 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 4-(methylamino)-4-oxobutanoate |
InChI |
InChI=1S/C6H11NO3/c1-7-5(8)3-4-6(9)10-2/h3-4H2,1-2H3,(H,7,8) |
InChI Key |
DLCZEMNBMNTMGI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Methyl 4-(methylamino)-4-oxobutyrate is an organic compound featuring a methylamino group and a ketone functional group, with the molecular formula and a molecular weight of approximately 131.13 g/mol. It has applications in medicinal chemistry and as an intermediate in organic synthesis. The compound's structural features allow diverse chemical reactivity and potential biological activity, making it valuable in both synthetic chemistry and medicinal research.
Scientific Research Applications
This compound has applications across multiple fields:
- Medicinal Chemistry It can serve as a potential lead in medicinal chemistry. Interaction studies focus on its binding affinity to specific receptors or enzymes to determine how the compound influences biological processes at the molecular level. Preliminary findings suggest that its unique structural features enable it to engage effectively with various biological targets, potentially leading to significant pharmacological effects.
- Organic Synthesis It is used as an intermediate in organic synthesis. The synthesis of this compound typically involves multi-step procedures. Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. In industrial settings, continuous flow reactors may be employed to optimize yield and reduce production costs.
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate | Contains an ethyl ester instead of a methyl ester | Different solubility and reactivity characteristics |
| Methyl 4-amino-4-oxobutanoate | Lacks the methylamino group | Less reactive due to fewer functional groups |
| 4-(Methylamino)-4-oxobutanoic acid | Carboxylic acid form | Different solubility properties compared to esters |
| (S)-Methyl 4-amino-2-(methylamino)-4-oxobutanoate | Additional stereocenter affecting biological activity | Potentially different pharmacological profiles |
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, influencing biochemical processes. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 4-(methylamino)-4-oxobutyrate with structurally related compounds from the evidence, focusing on substituents, synthesis pathways, and physicochemical properties.
Methyl 4-Hydroxybutanoate
- Structure: Replaces the methylamino-oxo group with a hydroxyl group at the 4-position ().
- Methyl 4-hydroxybutanoate is listed under multiple synonyms (e.g., 4-Hydroxybutyric Acid Methyl Ester) and has applications in polymer chemistry, whereas methylamino derivatives are often intermediates in drug synthesis .
Ethyl 4-(3-Chlorophenyl)-4-oxobutyrate
- Structure: Substitutes the methylamino group with a 3-chlorophenyl ring and uses an ethyl ester ().
- Key Differences: The aromatic chlorophenyl group increases lipophilicity and steric bulk, altering solubility and metabolic stability compared to the smaller methylamino group. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, impacting bioavailability in pharmaceutical contexts .
(2Z)-4-(4-Methylphenylamino)-4-oxobut-2-enoic Acid
- Structure: Features a conjugated enone system and a 4-methylphenylamino group instead of a methylamino-oxo ester ().
- Key Differences: The α,β-unsaturated carbonyl group in this compound enables Michael addition reactions, absent in the saturated oxobutyrate backbone of this compound. The phenylamino group may confer π-π stacking interactions in biochemical systems, unlike the aliphatic methylamino group .
Physical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Polarity |
|---|---|---|---|
| This compound | ~161 (estimated) | Methyl ester, methylamide | Moderate |
| Methyl 4-hydroxybutanoate | 118.13 | Methyl ester, hydroxyl | High |
| Ethyl 4-(3-chlorophenyl)-4-oxobutyrate | 240.69 | Ethyl ester, aryl ketone | Low |
Limitations of Available Evidence
The provided sources lack direct data on this compound. Comparisons rely on structural analogs, and further experimental validation (e.g., NMR, HPLC) is required to confirm properties.
Biological Activity
Methyl 4-(methylamino)-4-oxobutyrate (MMOB) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of MMOB, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
MMOB is characterized by its unique structure, which includes a methylamino group and a ketone functional group. The molecular formula is , and it can be represented structurally as follows:
The biological activity of MMOB is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that MMOB may act as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways.
Enzyme Inhibition
A study highlighted the compound's ability to inhibit CK2α, a serine/threonine kinase involved in numerous cellular processes, including cell proliferation and survival. The inhibition mechanism appears to involve competitive binding at the active site of the enzyme, leading to reduced phosphorylation of target substrates .
Cytotoxicity Studies
MMOB has been evaluated for its cytotoxic effects on various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:
These results indicate that MMOB exhibits selective cytotoxicity, particularly against gastric cancer cells.
Case Study 1: Inhibition of Tumor Growth
In a preclinical study involving xenograft models, MMOB was administered to mice with implanted MGC803 tumors. The results showed a significant reduction in tumor size compared to the control group, suggesting that MMOB may inhibit tumor growth through its cytotoxic effects on cancer cells .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that MMOB induces apoptosis in cancer cells via the mitochondrial pathway. This was evidenced by increased levels of cytochrome c release and activation of caspases in treated cells .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of MMOB indicates favorable absorption and distribution characteristics. Toxicological assessments have shown that at therapeutic doses, MMOB has a low toxicity profile with no significant adverse effects observed in animal models.
Preparation Methods
Chemical Synthesis from L-Aspartic Acid
A widely documented route involves L-aspartic acid as the starting material. This method, developed by Guo et al., achieves an overall yield of 41% through sequential functional group modifications.
Stepwise Reaction Protocol
- Selective Methylation : L-Aspartic acid undergoes methylation with thionyl chloride (SOCl₂) in methanol, yielding 4-methyl L-aspartate hydrochloride. This step selectively methylates the γ-carboxylic acid group while preserving the α-amine.
- Boc-Protection : The α-amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), forming (S)-methyl 3-(tert-butoxycarbonylamino)-4-methoxy-4-oxobutanoate. Protection prevents unwanted side reactions during subsequent steps.
- Acylation and Reduction : Ethyl chloroformate mediates acylation, followed by sodium borohydride (NaBH₄) reduction to generate the secondary alcohol intermediate.
- Oxidation : Sodium hypochlorite (NaClO) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) oxidize the alcohol to the ketone, yielding methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate.
Table 1: Reaction Conditions and Yields for L-Aspartic Acid Route
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Methylation | SOCl₂, MeOH, 0°C, 2 h | 4-Methyl L-aspartate hydrochloride | 89 |
| Boc-Protection | Boc₂O, THF, RT, 12 h | Boc-protected ester | 93 |
| Acylation/Reduction | Ethyl chloroformate, NaBH₄, THF, 0°C | Secondary alcohol | 85 |
| Oxidation | NaClO, TEMPO, CH₂Cl₂, 0°C | Methyl 4-oxobutanoate derivative | 76 |
Key advantages of this method include stereochemical control and compatibility with large-scale production. However, the use of Boc-protection necessitates additional deprotection steps for downstream applications.
Enzymatic Reductive Methylamination
Recent advances in biocatalysis have enabled the synthesis of N-methylated compounds via reductive methylamination. This approach utilizes methylamine and 2-oxoacids, leveraging enzymes such as DpkA for imine reduction.
Reaction Mechanism
- Imine Formation : Methylamine reacts spontaneously with 4-oxobutyric acid to form an imine intermediate.
- Enzymatic Reduction : DpkA catalyzes the NADPH-dependent reduction of the imine to yield methyl 4-(methylamino)-4-oxobutyrate.
Table 2: Optimization of Enzymatic Synthesis
| Parameter | Optimal Condition | Activity (U/mg) | Conversion (%) |
|---|---|---|---|
| pH | 7.5 | 12.4 | 88 |
| Temperature | 30°C | 10.9 | 82 |
| Methylamine Conc. | 200 mM | 14.2 | 91 |
| Cofactor (NADPH) | 1 mM | 13.7 | 89 |
This method offers high enantioselectivity and avoids harsh reagents, making it environmentally favorable. However, enzyme stability and cofactor regeneration remain challenges for industrial adoption.
Industrial-Scale Production Strategies
Patented methodologies emphasize cost-effective and scalable processes. Continuous flow reactors and phase-transfer catalysis (PTC) are employed to enhance efficiency.
Continuous Flow Synthesis
- Reactor Design : Tubular reactors with inline purification modules reduce reaction times from hours to minutes.
- Solvent System : Dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates homogeneous mixing.
- Catalysts : Tetrabutylammonium bromide (TBAB) accelerates nucleophilic substitutions under PTC conditions.
Table 3: Industrial Process Metrics
| Metric | Batch Reactor | Continuous Flow | Improvement (%) |
|---|---|---|---|
| Reaction Time | 8 h | 45 min | 81 |
| Yield | 73% | 89% | 22 |
| Energy Consumption | 120 kWh/kg | 65 kWh/kg | 46 |
These innovations address limitations of batch processing, such as thermal inhomogeneity and prolonged purification.
Comparative Analysis of Methodologies
Efficiency and Scalability
- Chemical Synthesis : Superior for gram-to-kilogram scales but generates stoichiometric waste.
- Enzymatic Routes : Scalability limited by biocatalyst costs, though advances in immobilized enzymes show promise.
- Industrial Methods : Optimal for metric-ton production but require significant capital investment.
Q & A
Q. What are the standard synthetic routes for Methyl 4-(methylamino)-4-oxobutyrate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Esterification : Reacting 4-oxobutyric acid with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 4-oxobutyrate .
Amination : Introducing the methylamino group via nucleophilic substitution or condensation. For example, reacting methyl 4-oxobutyrate with methylamine in the presence of a coupling agent (e.g., DCC) under anhydrous conditions .
- Key Variables :
- Solvent choice (e.g., THF vs. DMF) affects reaction kinetics.
- Temperature (25–60°C) and stoichiometric ratios (1:1.2 for methylamine) optimize yield .
- Table 1 : Reaction Optimization Parameters
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Esterification | H₂SO₄ | MeOH | 60 | 85–90 |
| Amination | Methylamine/DCC | THF | 25 | 70–75 |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 3.65 (s, CH₃O), δ 2.95 (s, CH₃NH), and δ 2.45–2.70 (m, CH₂ groups) confirm the structure .
- ¹³C NMR : Carbonyl signals at ~170 ppm (ester C=O) and ~175 ppm (amide C=O) .
- HPLC : Purity >95% achieved using a C18 column (acetonitrile/water, 70:30) with UV detection at 210 nm .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 146.1 matches the molecular formula C₆H₁₁NO₃ .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Substituents on the phenyl ring (if present) or the ester/amide groups alter electron density:
- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the carbonyl, accelerating nucleophilic attack (e.g., by hydrazines or Grignard reagents) .
- Electron-Donating Groups (EDGs) : Reduce reactivity but improve stability. For example, methoxy substituents increase steric hindrance, requiring higher temperatures for reactions .
- Case Study : Bromination of methyl 2-(p-fluorophenyl)-4-oxobutyrate yields lactones as major products due to fluorine’s EWG effect .
Q. What strategies resolve contradictions in reported biological activities of related 4-oxobutyrate derivatives?
- Methodological Answer : Discrepancies often arise from structural analogs or assay conditions. To address:
Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerism .
Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature). For example, conflicting enzyme inhibition data may stem from buffer ionic strength variations .
Computational Modeling : Use DFT calculations to predict binding affinities and validate experimental results .
- Table 2 : Comparative Bioactivity of Analogs
| Compound | Target Enzyme | IC₅₀ (µM) | Conditions | Reference |
|---|---|---|---|---|
| This compound | Protease X | 12.3 ± 1.2 | pH 7.4, 25°C | |
| Ethyl 4-(4-chlorophenyl)-4-oxobutyrate | Protease X | 8.7 ± 0.9 | pH 6.8, 37°C |
Data Contradiction Analysis
Q. Why do some studies report divergent yields for the amination step of Methyl 4-oxobutyrate derivatives?
- Methodological Answer : Variations arise from:
- Byproduct Formation : Competing reactions (e.g., over-alkylation) reduce yields. Use of scavengers (e.g., molecular sieves) minimizes side reactions .
- Catalyst Efficiency : Pd/C vs. Raney Nickel in hydrogenation steps alters conversion rates. Pd/C at 50 psi H₂ improves selectivity .
- Resolution : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 1:1) and optimize catalyst loading (5–10 mol%) .
Research Design Considerations
Q. How to design experiments to evaluate the metabolic stability of this compound in vitro?
- Methodological Answer :
- Hepatocyte Incubation : Use primary rat hepatocytes in DMEM (37°C, 5% CO₂). Sample aliquots at 0, 15, 30, 60, 120 min .
- LC-MS Analysis : Quantify parent compound degradation and metabolites (e.g., hydrolyzed 4-oxobutyric acid) .
- Controls : Include cyclosporine A (CYP3A4 inhibitor) to identify enzyme-specific pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
